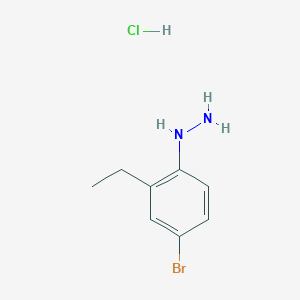

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride

Description

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride (CAS: 1628810-35-4) is a substituted phenylhydrazine derivative with the molecular formula C₈H₁₂BrClN₂. It features a bromine atom at the para position and an ethyl group at the ortho position of the phenyl ring, distinguishing it from simpler hydrazine hydrochlorides. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactivity in forming heterocyclic frameworks like pyrazolines and indoles . Its structural uniqueness arises from the combination of electron-withdrawing (bromo) and electron-donating (ethyl) substituents, which modulate its electronic properties and reactivity in condensation and cyclization reactions.

Properties

IUPAC Name |

(4-bromo-2-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-2-6-5-7(9)3-4-8(6)11-10;/h3-5,11H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWXXPQLAHRXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922511-05-5 | |

| Record name | Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922511-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The preparation of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification . In the diazotization step, concentrated hydrochloric acid is used to maintain strong acidity, ensuring the smooth progression of the reaction. The reduction step often employs zinc powder and concentrated hydrochloric acid as reducing agents, which offer good reduction performance and high yield . The final salification step involves the use of acetone for leaching, which helps improve the purity and appearance of the product .

Chemical Reactions Analysis

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc powder . The compound can also participate in substitution reactions, where it reacts with different nucleophiles to form various derivatives . Major products formed from these reactions include acylsulfonamides and acylsulfamides .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that hydrazine derivatives can exhibit cytotoxic effects on cancer cells. For example, a study demonstrated that certain hydrazone derivatives, including those derived from phenylhydrazines, showed significant activity against various cancer cell lines, suggesting that 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride may have similar properties .

1.2 Antimicrobial Activity

Hydrazine derivatives have also been explored for their antimicrobial properties. A study on various hydrazine compounds indicated that modifications at the phenyl ring significantly influenced their antibacterial activity. The presence of bromine and ethyl groups in 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride may enhance its efficacy against specific bacterial strains .

1.3 Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of hydrazine derivatives suggest potential applications in treating neurological disorders. Compounds similar to 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride have been studied for their interactions with serotonin receptors, which are crucial in managing conditions like anxiety and depression .

Material Science Applications

2.1 Synthesis of Polymers

The compound can serve as a building block in the synthesis of various polymers. Its functional groups allow it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems and smart materials .

2.2 Nanomaterials Development

Research has shown that hydrazine derivatives can be utilized in the development of nanomaterials. The ability to form stable nanoparticles through chemical reactions involving 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride opens avenues for applications in catalysis and environmental remediation .

Table 1: Summary of Biological Activities

Table 2: Polymerization Potential

| Polymer Type | Monomer Used | Application Area |

|---|---|---|

| Hydrogels | 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride | Drug Delivery Systems |

| Nanocomposites | Hydrazines with metal oxides | Environmental Remediation |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within cells . The compound can act as a nucleophile, participating in various chemical reactions that modify cellular components . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Key Observations:

- Electron Effects: The bromine atom in the target compound enhances electrophilicity at the phenyl ring, facilitating nucleophilic substitution, while the ethyl group provides steric bulk and mild electron donation. In contrast, 4-methoxyphenylhydrazine HCl (electron-donating OCH₃) exhibits lower electrophilicity, favoring cyclization reactions with higher yields (e.g., 60% in pyrazole synthesis ).

- Steric Impact: Bulky substituents like ethyl or diethoxy groups (e.g., [(2-bromo-4,5-diethoxyphenyl)methyl]hydrazine HCl ) reduce reaction rates in condensations compared to smaller substituents (e.g., fluorine or chlorine).

Research Findings and Contradictions

- Synthesis Challenges: and highlight that substituents significantly affect reaction outcomes. For example, 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine HCl failed to cyclize reliably in CF3-indomethacin synthesis due to steric and electronic mismatches, whereas simpler hydrazines (e.g., phenylhydrazine HCl) proceed smoothly .

- Yield Variability: The target compound’s synthesis yield is unspecified in the evidence, but structurally similar compounds like 4-methoxyphenylhydrazine HCl achieve 60% yields in pyrazole formation, suggesting substituent-dependent efficiency .

Biological Activity

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C10H12BrN2·HCl

- Molecular Weight : 267.58 g/mol

- Appearance : White to off-white crystalline powder

Biological Activity

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride displays significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial activity of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines, with results presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 0.58 |

| MCF-7 (breast cancer) | 0.72 |

| A549 (lung cancer) | 1.05 |

Table 2: Anticancer activity of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride

The biological activity of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cell proliferation pathways.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to oxidative stress and subsequent cell death in tumor cells.

Case Studies

Several studies have been conducted to further elucidate the biological effects of this compound:

-

Study on Anticancer Effects :

- A study published in the Journal of Medicinal Chemistry assessed the efficacy of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride against breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value of 0.72 µM, demonstrating its potential as a therapeutic agent for breast cancer treatment.

-

Antimicrobial Efficacy Assessment :

- In another study, the antimicrobial properties were tested against multi-drug resistant bacterial strains, showing promising results with MIC values lower than those of commonly used antibiotics.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride?

- Methodological Answer : The compound is synthesized via condensation reactions. A typical approach involves refluxing substituted phenylhydrazine hydrochlorides with carbonyl-containing reagents (e.g., aldehydes or ketones) in ethanol under acidic conditions. For example, analogous syntheses use benzylideneacetone or 6-methoxy-2-naphthaldehyde with phenylhydrazine derivatives, followed by cooling, precipitation, and recrystallization from ethanol . Adjustments in reaction time (6–8 hours vs. shorter durations) depend on substituent reactivity and steric effects .

Q. How is the structure and purity of 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments, confirming the presence of bromo, ethyl, and hydrazine groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., expected [M+H] peak for CHBrClN).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, verifying bond lengths and angles. For hydrochloride salts, hydrogen bonding patterns are critical .

- Elemental Analysis : Ensures stoichiometric Cl content .

Q. What storage conditions are recommended to maintain its stability?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C. Hydrazine derivatives are moisture-sensitive; desiccants like silica gel are advised. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways, with HPLC monitoring for byproducts like free hydrazine or brominated aromatics .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in condensation reactions?

- Methodological Answer : The hydrazine group acts as a nucleophile, attacking carbonyl carbons to form hydrazones. Kinetic studies (e.g., varying pH or solvent polarity) reveal rate-determining steps. For example, in ethanol, protonation of the carbonyl oxygen enhances electrophilicity, while sodium acetate buffers maintain optimal pH for nucleophilic attack . Computational modeling (DFT) can map transition states and charge distribution during bond formation .

Q. How is X-ray crystallography applied to resolve its crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (SHELXD for solution, SHELXL for refinement) determines unit cell parameters and space group. For hydrochloride salts, hydrogen atoms on the hydrazinium ion are located via difference Fourier maps. Twinning or disorder (common in halogenated aromatics) requires careful refinement constraints . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can its potential as an enzyme inhibitor be systematically evaluated?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrazine-sensitive active sites (e.g., aminopeptidases, VEGFR2) based on structural analogs .

- In Vitro Assays : Use fluorescence-based assays (e.g., quenching of tryptophan residues) to measure inhibition constants (). Competitive vs. non-competitive inhibition is discerned via Lineweaver-Burk plots.

- Molecular Docking : Align the compound’s 3D structure (from crystallography) with enzyme binding pockets (PDB entries) using AutoDock Vina. Key interactions (e.g., H-bonding with bromine, π-stacking with ethylphenyl) guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.